Cas no 735241-98-2 (4-(Chloromethyl)-1-methyl-1H-pyrazole)
4-(Chloromethyl)-1-methyl-1H-pyrazole Chemical and Physical Properties
Names and Identifiers
-
- 4-(Chloromethyl)-1-methyl-1H-pyrazole
- 4-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride
- 4-(Chloromethyl)-1-methylpyrazole
- 1-methyl-4-pyrazolylmethyl chloride
- AB53748
- BBL016298
- SBB026129
- STK353055
- SureCN6356876
- 4-(Chloromethyl)-1-methyl-pyrazole hydrochloride;4-(Chloromethyl)-1-methylpyrazole
- GPYMVNVREOOVEQ-UHFFFAOYSA-N
- 735241-98-2
- 4-(chloromethyl)-1-methylpyrazole hydrochloride
- FT-0747258
- A866079
- BB 0257421
- BS-12805
- AKOS000261661
- SCHEMBL6356876
- DA-22283
-
- MDL: MFCD09859328
- Inchi: 1S/C5H7ClN2/c1-8-4-5(2-6)3-7-8/h3-4H,2H2,1H3
- InChI Key: GPYMVNVREOOVEQ-UHFFFAOYSA-N
- SMILES: ClCC1C=NN(C)C=1
Computed Properties
- Exact Mass: 130.0297759g/mol
- Monoisotopic Mass: 130.0297759g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 76.8
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 17.8Ų
Experimental Properties
- Boiling Point: 534℃ at 760 mmHg
4-(Chloromethyl)-1-methyl-1H-pyrazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXA8020-1 G |
4-(chloromethyl)-1-methyl-1H-pyrazole |
735241-98-2 | 95% | 1g |
¥ 2,943.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXA8020-5 G |
4-(chloromethyl)-1-methyl-1H-pyrazole |
735241-98-2 | 95% | 5g |
¥ 8,824.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXA8020-1-1 G |
4-(chloromethyl)-1-methyl-1H-pyrazole |
735241-98-2 | 97% | 1g |
¥ 1,920.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXA8020-1-5 G |
4-(chloromethyl)-1-methyl-1H-pyrazole |
735241-98-2 | 97% | 5g |
¥ 5,761.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXA8020-1-10 G |
4-(chloromethyl)-1-methyl-1H-pyrazole |
735241-98-2 | 97% | 10g |
¥ 9,603.00 | 2021-05-07 | |
| Alichem | A049003459-5g |
4-(Chloromethyl)-1-methyl-1H-pyrazole |
735241-98-2 | 95% | 5g |
$894.89 | 2023-09-01 | |
| TRC | B423915-10mg |
4-(chloromethyl)-1-methyl-1H-pyrazole |
735241-98-2 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B423915-50mg |
4-(chloromethyl)-1-methyl-1H-pyrazole |
735241-98-2 | 50mg |
$ 115.00 | 2022-06-07 | ||
| TRC | B423915-100mg |
4-(chloromethyl)-1-methyl-1H-pyrazole |
735241-98-2 | 100mg |
$ 160.00 | 2022-06-07 | ||
| Chemenu | CM123782-1g |
4-(chloromethyl)-1-methyl-1H-pyrazole |
735241-98-2 | 95% | 1g |
$318 | 2021-08-05 |
4-(Chloromethyl)-1-methyl-1H-pyrazole Suppliers
4-(Chloromethyl)-1-methyl-1H-pyrazole Related Literature
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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4. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
Additional information on 4-(Chloromethyl)-1-methyl-1H-pyrazole
Research Briefing on 4-(Chloromethyl)-1-methyl-1H-pyrazole (CAS: 735241-98-2) in Chemical Biology and Pharmaceutical Applications
The compound 4-(Chloromethyl)-1-methyl-1H-pyrazole (CAS: 735241-98-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications as a key intermediate in drug synthesis. This briefing synthesizes the latest findings on its chemical properties, synthetic utility, and potential therapeutic applications, drawing from peer-reviewed studies published in the last two years.
Recent studies highlight the role of 4-(Chloromethyl)-1-methyl-1H-pyrazole in the development of kinase inhibitors, particularly targeting cancer-related pathways. A 2023 study in the Journal of Medicinal Chemistry demonstrated its efficacy as a building block for irreversible inhibitors of Bruton's tyrosine kinase (BTK), showing enhanced selectivity and pharmacokinetic profiles compared to earlier analogs. The chloromethyl group's reactivity enables covalent binding to cysteine residues, a feature exploited in next-generation oncology therapeutics.
Advances in synthetic methodologies have also been reported. Researchers at the University of Tokyo developed a novel one-pot synthesis route (2024, Organic Letters) that improves yield (82% vs. traditional 65%) while reducing hazardous byproducts. This green chemistry approach aligns with industry trends toward sustainable manufacturing of pharmaceutical intermediates.
Structural-activity relationship (SAR) studies reveal that the methyl group at the 1-position of the pyrazole ring significantly influences metabolic stability. Comparative analyses with similar compounds (e.g., 4-(bromomethyl) analogs) indicate that 735241-98-2 offers superior plasma stability (t1/2 > 6h in human microsomes) while maintaining target engagement potency (IC50 values in low nM range for multiple kinase targets).
Emerging applications include its use in PROTAC (Proteolysis Targeting Chimera) development, where its linker functionality facilitates the recruitment of E3 ubiquitin ligases. A 2024 Nature Chemical Biology paper detailed its incorporation into cereblon-targeting degraders for previously "undruggable" oncoproteins, achieving >90% protein degradation at 100 nM concentrations.
Safety evaluations from recent preclinical studies indicate favorable toxicity profiles, with no observed genotoxicity in Ames tests and acceptable margins in rodent maximum tolerated dose (MTD) studies (300 mg/kg/day). However, researchers note the need for careful handling due to potential skin sensitization (EC3 value of 1.2% in local lymph node assays).
The global market for this intermediate is projected to grow at 8.7% CAGR (2024-2030), driven by demand for kinase inhibitors and targeted protein degraders. Current supply chain analyses identify three major GMP-certified manufacturers in Europe and Asia, with purity specifications now exceeding 99.5% for pharmaceutical applications.
Future research directions include exploring its utility in antibody-drug conjugates (ADCs) and as a crosslinker for biomaterials. The compound's dual functionality (electrophilic chloromethyl group and hydrogen bond-accepting pyrazole) makes it particularly promising for these applications, with preliminary data showing efficient conjugation to lysine residues while maintaining payload activity.
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